

# Fenebrutinib in Multiple Sclerosis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fenebrutinib |           |
| Cat. No.:            | B560142      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Fenebrutinib**, an investigational oral Bruton's tyrosine kinase (BTK) inhibitor, is emerging as a promising therapeutic candidate for multiple sclerosis (MS). Its unique mechanism of action, targeting both B-cells and microglia, positions it as a potential advancement in the MS treatment landscape. This guide provides a detailed comparison of **fenebrutinib**'s efficacy with established MS therapies, including teriflunomide, ocrelizumab, and ofatumumab, supported by available clinical trial data and experimental protocols.

### **Mechanism of Action: A Dual Approach**

**Fenebrutinib** is a non-covalent and reversible BTK inhibitor.[1] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells, such as microglia.[1][2] By inhibiting BTK, **fenebrutinib** is thought to modulate the adaptive and innate immune responses implicated in MS pathology. This dual action on both B-cell activation and microglial activity may address both the inflammatory and progressive aspects of the disease.[1][3]

In contrast, other MS therapies have more targeted mechanisms. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[2][4][5][6][7] This cytostatic effect primarily impacts rapidly proliferating lymphocytes, such as activated T- and B-cells.[2][4][5][6][7] Ocrelizumab and ofatumumab are both anti-CD20 monoclonal antibodies that deplete circulating B-cells.[8][9] [10][11][12][13][14][15][16][17] Ocrelizumab is a humanized monoclonal antibody, while



ofatumumab is a fully human monoclonal antibody.[13][16] Their primary mechanism involves antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity.[9][10][13]

### **Comparative Efficacy: A Data-Driven Overview**

The following tables summarize the available quantitative efficacy data from key clinical trials of **fenebrutinib** and its comparators. It is important to note that direct head-to-head trial data for **fenebrutinib** against ocrelizumab and ofatumumab is not yet fully available as the FENTREPID study is ongoing.

#### Fenebrutinib: Phase II FENopta Study Data

The FENopta study was a Phase II, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **fenebrutinib** in adults with relapsing MS (RMS).[18][19] [20][21]

| Efficacy Endpoint                                                | Fenebrutinib (200<br>mg twice daily) | Placebo | Relative Reduction |
|------------------------------------------------------------------|--------------------------------------|---------|--------------------|
| Total number of new<br>T1 Gd+ lesions (at<br>weeks 4, 8, and 12) | 0.077                                | 0.245   | 69% (p=0.0022)[18] |
| Annualized Relapse<br>Rate (ARR) (at 48<br>weeks in OLE)         | 0.04                                 | N/A     | N/A[18]            |
| Patients relapse-free (at 48 weeks in OLE)                       | 96%                                  | N/A     | N/A[18]            |

OLE: Open-Label Extension

## Teriflunomide: Pivotal Phase III Studies (TEMSO and TOWER)

Teriflunomide was evaluated in two pivotal Phase III trials, TEMSO and TOWER, in patients with RMS.[3][22][23][24]



| Efficacy Endpoint                        | Teriflunomide (14<br>mg once daily) | Placebo                     | Relative Risk<br>Reduction                                            |
|------------------------------------------|-------------------------------------|-----------------------------|-----------------------------------------------------------------------|
| Annualized Relapse<br>Rate (ARR)         | TEMSO:<br>0.37TOWER: 0.32           | TEMSO:<br>0.54TOWER: 0.50   | TEMSO: 31.5%<br>(p<0.001)[3]<br>[22]TOWER: 36.3%<br>(p<0.001)[22][23] |
| 12-week Confirmed Disability Progression | TEMSO:<br>20.2%TOWER: 15.8%         | TEMSO:<br>27.3%TOWER: 21.7% | TEMSO: 29.8%<br>(p=0.028)[22]TOWER:<br>31.5% (p=0.044)[22]<br>[23]    |

### Ocrelizumab: Pivotal Phase III Studies (OPERA I & II)

Ocrelizumab was assessed in two identical Phase III trials, OPERA I and OPERA II, in patients with RMS, with an active comparator, interferon beta-1a.[25][26]

| Efficacy Endpoint                                 | Ocrelizumab (600<br>mg every 24<br>weeks) | Interferon Beta-1a<br>(44 mcg 3x weekly) | Relative Reduction                                          |
|---------------------------------------------------|-------------------------------------------|------------------------------------------|-------------------------------------------------------------|
| Annualized Relapse<br>Rate (ARR) (at 96<br>weeks) | OPERA I: 0.16OPERA<br>II: 0.16            | OPERA I: 0.29OPERA<br>II: 0.29           | OPERA I: 46%<br>(p<0.001)[25]OPERA<br>II: 47% (p<0.001)[25] |
| 12-week Confirmed Disability Progression (Pooled) | 9.8%                                      | 15.2%                                    | 40% (p=0.0006)[27]                                          |
| 24-week Confirmed Disability Progression (Pooled) | 7.6%                                      | 12.0%                                    | 40% (p=0.003)[27]                                           |

# Ofatumumab: Pivotal Phase III Studies (ASCLEPIOS I & II)



Ofatumumab was evaluated against teriflunomide in two Phase III trials, ASCLEPIOS I and II, in patients with RMS.[28][29][30]

| Efficacy Endpoint                                              | Ofatumumab (20<br>mg every 4 weeks)       | Teriflunomide (14<br>mg once daily)       | Relative Risk<br>Reduction                                      |
|----------------------------------------------------------------|-------------------------------------------|-------------------------------------------|-----------------------------------------------------------------|
| Annualized Relapse<br>Rate (ARR)                               | ASCLEPIOS I:<br>0.11ASCLEPIOS II:<br>0.10 | ASCLEPIOS I:<br>0.22ASCLEPIOS II:<br>0.25 | ASCLEPIOS I: 50.5%<br>(p<0.001)ASCLEPIOS<br>II: 58.5% (p<0.001) |
| 6-month Confirmed Disability Worsening (Pooled)                | 8.1%                                      | 12.0%                                     | 32.9% (p=0.012)[28]                                             |
| Mean number of Gd+ T1 lesions per scan (RDTN subgroup)         | 0.02                                      | 0.39                                      | 95% (p<0.001)[28]                                               |
| Annualized rate of new or enlarging T2 lesions (RDTN subgroup) | 0.72                                      | 4.00                                      | 82% (p<0.001)[28]                                               |

RDTN: Recently Diagnosed, Treatment-Naïve

# Experimental Protocols: A Glimpse into Trial Designs

#### **Fenebrutinib Clinical Trial Program**

- FENopta (Phase II): A multicenter, randomized, double-blind, placebo-controlled trial enrolled 109 adults (18-55 years) with RMS.[18][19][20][21] Participants were randomized 2:1 to receive oral **fenebrutinib** (200 mg twice daily) or placebo for 12 weeks.[18] The primary endpoint was the total number of new T1 gadolinium-enhancing (Gd+) lesions on brain MRI at weeks 4, 8, and 12.[18][19][20][21]
- FENHANCE 1 & 2 (Phase III): These are two identical, ongoing, randomized, double-blind, double-dummy trials comparing the efficacy and safety of **fenebrutinib** to teriflunomide in



patients with RMS.[31][32][33][34][35] The primary outcome is the annualized relapse rate. [31][32]

• FENTREPID (Phase III): This ongoing, randomized, double-blind, double-dummy trial is evaluating the efficacy and safety of **fenebrutinib** compared to ocrelizumab in patients with primary progressive MS (PPMS).[1][31][32][36][37] The primary outcome is the time to onset of 12-week confirmed disability progression.[1]

#### **Comparator Pivotal Trial Designs**

- Teriflunomide (TEMSO & TOWER): These were randomized, double-blind, placebocontrolled Phase III trials in patients with RMS.[3][22][23][24] The primary endpoint for both was the annualized relapse rate.[22]
- Ocrelizumab (OPERA I & II): These were two identical, randomized, double-blind, double-dummy, Phase III trials in patients with RMS, comparing ocrelizumab to interferon beta-1a. [25][26] The primary endpoint was the annualized relapse rate at 96 weeks.[25]
- Ofatumumab (ASCLEPIOS I & II): These were two identical, randomized, double-blind, double-dummy, Phase III trials comparing ofatumumab to teriflunomide in patients with RMS.
   [28][29][30] The primary endpoint was the annualized relapse rate.

## Visualizing the Pathways and Processes Signaling Pathway Diagrams















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. neurologylive.com [neurologylive.com]



- 2. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teriflunomide PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Teriflunomide and its mechanism of action in multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Teriflunomide and Its Mechanism of Action in Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 7. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disclosing the Novel Protective Mechanisms of Ocrelizumab in Multiple Sclerosis: The Role of PKC Beta and Its Down-Stream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ocrelizumab? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. quora.com [quora.com]
- 15. Efficacy and safety of ocrelizumab in patients with relapsing-remitting multiple sclerosis with suboptimal response to prior disease-modifying therapies: A primary analysis from the phase 3b CASTING single-arm, open-label trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profile of Ofatumumab in the Treatment of Multiple Sclerosis: Design, Development and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 17. mssociety.org.uk [mssociety.org.uk]
- 18. Safety and efficacy of fenebrutinib in relapsing multiple sclerosis (FENopta): a
  multicentre, double-blind, randomised, placebo-controlled, phase 2 trial and open-label
  extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gene.com [gene.com]
- 20. roche.com [roche.com]
- 21. gene.com [gene.com]
- 22. neurology.org [neurology.org]



- 23. Clinical efficacy of teriflunomide over a fixed 2-year duration in the TOWER study PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 26. Real-world evaluation of ocrelizumab in multiple sclerosis: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficacy | OCREVUS® (ocrelizumab) [ocrevus-hcp.com]
- 28. Efficacy and safety of ofatumumab in recently diagnosed, treatment-naive patients with multiple sclerosis: Results from ASCLEPIOS I and II PMC [pmc.ncbi.nlm.nih.gov]
- 29. neurology.org [neurology.org]
- 30. Pivotal Trial | Ofatumumab Safety Site [ofatumumabinfo.com]
- 31. Fenebrutinib | MS Canada [mscanada.ca]
- 32. Fenebrutinib | MS Trust [mstrust.org.uk]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. forpatients.roche.com [forpatients.roche.com]
- 35. forpatients.roche.com [forpatients.roche.com]
- 36. ClinicalTrials.gov [clinicaltrials.gov]
- 37. forpatients.roche.com [forpatients.roche.com]
- To cite this document: BenchChem. [Fenebrutinib in Multiple Sclerosis: A Comparative Efficacy Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560142#efficacy-of-fenebrutinib-compared-to-other-ms-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com